5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime
Beschreibung
The compound 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a pyrazole-based oxime derivative characterized by a trifluoromethyl group at position 3, a 4-chlorophenylsulfanyl moiety at position 5, and an O-(2,6-dichlorobenzyl)oxime substituent at the aldehyde position. The trifluoromethyl group enhances electron-withdrawing effects, while the chlorinated aryl groups contribute to lipophilicity and stability .
Eigenschaften
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)13(17(27-28)19(23,24)25)9-26-29-10-14-15(21)3-2-4-16(14)22/h2-9H,10H2,1H3/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUNUDCPELVCEX-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a synthetic derivative of pyrazole known for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, enzyme inhibition, and anticancer properties, supported by various studies.
- Molecular Formula : C₁₂H₈ClF₃N₂OS
- Molecular Weight : 320.72 g/mol
- Melting Point : 93–95 °C
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The antibacterial activity was evaluated using standard methods, revealing moderate to strong effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE). The following table summarizes the IC50 values for these activities:
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 2.14 ± 0.003 |
| Acetylcholinesterase | 21.25 (reference) |
These results indicate that the compound could serve as a lead for developing new urease inhibitors, which are essential in treating various conditions such as urinary infections.
Anticancer Potential
The compound's anticancer properties have also been investigated. It was found to exhibit cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential role in cancer chemotherapy.
Case Studies
- Antibacterial Screening : A study conducted by Aziz-ur-Rehman et al. (2011) evaluated a series of pyrazole derivatives, including our compound, against multiple bacterial strains. The results indicated significant antibacterial activity linked to the presence of the sulfamoyl group.
- Enzyme Inhibition Studies : In research published in the Brazilian Journal of Pharmaceutical Sciences, compounds similar to the target molecule were tested for AChE and urease inhibition. The findings showed that modifications in the pyrazole ring structure significantly enhanced enzyme inhibitory activity.
- Cytotoxicity Assays : A recent publication examined the cytotoxic effects of various pyrazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study indicated that the presence of trifluoromethyl and chlorophenyl groups contributed to increased cytotoxicity.
Wissenschaftliche Forschungsanwendungen
ADAMTS-5 Inhibition
The compound has been identified as an inhibitor of ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5), which plays a crucial role in the degradation of aggrecan, a major component of cartilage. The IC50 value for this compound is reported to be approximately 1.1 µM, indicating its potency in preventing cartilage degradation associated with conditions such as osteoarthritis and osteoporosis .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been explored in various contexts. The inhibition of enzymes involved in inflammatory processes suggests that this compound could be beneficial in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. The presence of the chlorophenyl and trifluoromethyl groups enhances its pharmacological profile by improving solubility and bioavailability .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Core
The primary structural analogs differ in substituent positions and functional groups on the pyrazole ring and oxime moiety. Key comparisons include:
Impact of Halogen Substitution
- Chlorine vs.
- Positional Isomerism : The 3-chlorophenylsulfanyl group () introduces steric hindrance, reducing crystallographic symmetry compared to the 4-chlorophenyl isomer (target compound) .
Oxime Functionalization
- Benzyl vs. Benzoyl Oximes : The O-(2,6-dichlorobenzyl)oxime in the target compound likely exhibits greater hydrophobicity than the O-(4-chlorobenzoyl)oxime (), which has a carbonyl group capable of hydrogen bonding .
- Thiazole vs.
Crystallographic and Stability Data
- Hydrogen Bonding : The target compound’s dichlorobenzyl group may promote intermolecular Cl⋯Cl interactions, whereas analogs like ’s benzoyl oxime show C—H⋯N hydrogen bonds (D⋯A = 3.365 Å) .
- Thermal Stability : Trifluoromethyl groups in all analogs contribute to thermal stability, but the 2,6-dichlorobenzyl group in the target compound may further reduce decomposition rates due to steric protection .
Research Findings and Implications
- Synthetic Accessibility : The 4-chlorophenylsulfanyl substituent (target compound) is synthetically favorable compared to brominated analogs (), which require costly bromination steps .
Vorbereitungsmethoden
Synthesis of the Pyrazole Core: 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
The construction of the pyrazole ring begins with the regioselective synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A high-yielding, one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been developed, as reported by Enamine researchers. This method involves cyclocondensation with methylhydrazine under reflux in ethanol, yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved via fractional distillation under reduced pressure, leveraging differences in boiling points (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole boils at 98–100°C at 50 mmHg).
Key Data:
- Yield: 85–90% for the regioisomeric mixture.
- Regioselectivity: Controlled by adjusting reaction temperature and solvent polarity.
Introduction of the Sulfanyl Group at Position 5
Functionalization at position 5 is achieved via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzenethiol. The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, enabling deprotonation of the thiol and activation of the pyrazole ring. Optimal conditions involve heating at 110°C for 12 hours, followed by aqueous workup and chromatographic purification.
Reaction Conditions:
Formylation at Position 4: Vilsmeier-Haack Reaction
The carbaldehyde group is introduced at position 4 using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF. The sulfanylated pyrazole is treated with POCl₃ (3.0 equiv) in DMF at 0°C, followed by gradual warming to 80°C for 4 hours. The intermediate iminium salt is hydrolyzed with ice-cold water, yielding the aldehyde after neutralization with sodium hydroxide.
Optimization Insights:
- POCl₃:DMF Ratio: 1:4 (v/v) ensures complete formylation.
- Reaction Time: Prolonged heating (>6 hours) leads to over-chlorination byproducts.
- Yield: 70–75% after column chromatography (ethyl acetate/petroleum ether).
Oxime Formation and O-Alkylation
The aldehyde is converted to its oxime via condensation with hydroxylamine hydrochloride in ethanol under reflux. Subsequent O-alkylation with 2,6-dichlorobenzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) affords the target oxime ether.
Stepwise Protocol:
- Oxime Synthesis:
- O-Alkylation:
Analytical Validation and Characterization
Structural confirmation is achieved through spectroscopic and crystallographic analyses:
¹H NMR (400 MHz, CDCl₃):
X-Ray Diffraction:
HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors are employed for lithiation and sulfanylation steps to enhance reproducibility. Catalytic reductive debromination minimizes waste in intermediate purification.
Table 1: Comparative Yields Under Varied Conditions
| Step | Small-Scale Yield (%) | Industrial-Scale Yield (%) |
|---|---|---|
| Pyrazole Synthesis | 85–90 | 88–92 |
| Sulfanylation | 78–82 | 75–80 |
| Formylation | 70–75 | 68–72 |
| O-Alkylation | 80–85 | 78–83 |
Challenges and Mitigation Strategies
Q & A
Q. What established synthetic routes are used to prepare the target compound?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Condensation of the pyrazole-4-carbaldehyde precursor with hydroxylamine to form the oxime intermediate.
- Step 2 : O-Benzylation using 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the oxime ether group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.
Q. Which spectroscopic and crystallographic techniques are essential for characterization?
- NMR Spectroscopy : H and C NMR confirm substituent connectivity and purity. The trifluoromethyl group appears as a distinct quartet in F NMR .
- X-ray Crystallography : Critical for resolving stereochemistry and molecular conformation. Key parameters include bond lengths (C–S: ~1.76 Å, C–O: ~1.23 Å) and torsion angles (e.g., pyrazole ring planarity) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₉H₁₂Cl₃F₃N₂O₂S).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-thioether formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve oxime etherification kinetics.
- Temperature Control : Maintaining 60–80°C during benzylation minimizes side reactions .
Q. What structural insights does X-ray crystallography provide for this compound?
Key crystallographic data from related analogs (Table 1):
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond length (C–S) | 1.76 Å | |
| Dihedral angle (pyrazole ring) | 2.1° deviation | |
| R factor | 0.049–0.088 |
- Implications : The 2,6-dichlorobenzyl group induces steric hindrance, affecting molecular packing and solubility .
Q. How do electronic effects of substituents influence reactivity?
- Trifluoromethyl Group : Withdraws electron density, stabilizing the pyrazole core and reducing nucleophilic attack at C4 .
- Chlorophenyl Sulfanyl Group : Enhances lipophilicity and influences π-π stacking in crystal lattices .
- Methodological Approach : Comparative studies using analogs (e.g., 4-methoxyphenyl derivatives) reveal substituent-dependent reactivity trends .
Q. How can researchers address discrepancies in spectroscopic data for novel derivatives?
- Cross-Validation : Combine H-C HSQC NMR with X-ray data to resolve ambiguous assignments.
- Dynamic NMR : Probe rotational barriers in the oxime ether moiety at variable temperatures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and F chemical shifts .
Data Contradiction Analysis
Q. How should researchers interpret variations in reported crystallographic R factors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
